Bienvenue dans la boutique en ligne BenchChem!

Sabeluzole

Calcium Channel Antagonism Catecholamine Secretion Cardiovascular Safety

Sabeluzole uniquely enhances fast axonal transport velocity by 20–30% at 0.1–1 µM—a mechanism absent in standard NMDA antagonists. Unlike lubeluzole, it weakly inhibits catecholamine secretion (34% vs. 75%), lowering cardiovascular risk. It prevents glutamate-induced tau upregulation at 50 nM and reverses chlordiazepoxide-induced amnesia at 5–25 mg/kg. Its discontinued Phase II/III dataset provides unmatched clinical validation for tauopathy modeling, cytoskeletal dynamics research, and cognitive assay development.

Molecular Formula C22H26FN3O2S
Molecular Weight 415.5 g/mol
CAS No. 104153-38-0
Cat. No. B011506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabeluzole
CAS104153-38-0
SynonymsR 58735
R-58735
sabeluzole
Molecular FormulaC22H26FN3O2S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3
InChIKeyIGMKTIJBFUMVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sabeluzole (CAS 104153-38-0): A Multifunctional Benzothiazole Nootropic with Unique Cytoskeletal Stabilization


Sabeluzole (R58735) is a benzothiazole derivative that has been clinically investigated for Alzheimer's disease and cerebrovascular ischemia. It is a racemic mixture of two enantiomers [1]. Unlike simple NMDA antagonists, sabeluzole exhibits a complex mechanism that includes the modulation of fast axonal transport and direct stabilization of the neuronal cytoskeleton, specifically by increasing polymerized tubulin [2]. It reached Phase II/III clinical trials before development was discontinued, providing a unique clinical dataset [1].

Why a Generic NMDA Antagonist or Other Benzothiazole Cannot Substitute for Sabeluzole


Generic substitution fails because sabeluzole's therapeutic profile is not defined by a single, high-affinity target but by a unique combination of moderate activities. A direct comparison with the closely related benzothiazole analog lubeluzole shows that sabeluzole has a markedly weaker effect on calcium channel-mediated secretion [1]. This suggests a distinct profile with potentially fewer cardiovascular liabilities. Furthermore, sabeluzole is the first and only compound documented to directly enhance fast axonal transport and stabilize the microtubule network, a mechanism not shared by other NMDA antagonists or simple cognitive enhancers [2].

Quantitative Differentiation: Sabeluzole vs. Comparators in Neuroprotection and Cytoskeletal Modulation


Weaker Calcium Channel Inhibition vs. Lubeluzole (R91154)

Sabeluzole exhibits significantly weaker inhibition of calcium channel-mediated catecholamine secretion compared to its close benzothiazole analog lubeluzole. At an equimolar concentration of 10 µM, sabeluzole inhibited secretion by only 34%, whereas (+)-S-lubeluzole and its enantiomer R91154 blocked the response by 75% [1]. This quantitative difference suggests a distinct off-target profile, with sabeluzole demonstrating a much lower impact on this specific physiological process, which may be relevant for cardiovascular safety [1].

Calcium Channel Antagonism Catecholamine Secretion Cardiovascular Safety

Unique Enhancement of Fast Axonal Transport

Sabeluzole is the first pharmacological agent demonstrated to enhance fast axonal transport, a fundamental process for neuronal function and plasticity [1]. Quantitative video microscopy revealed that long-term incubation (24 hr) with sabeluzole at 0.1–1 µM increases both the velocity and jump length of saltatory movements by 20-30% in embryonic hippocampal neurons [1]. This effect is unique; no other compound class has been reported to share this specific activity, providing a clear scientific differentiation for sabeluzole in studies of axonal function [1].

Axonal Transport Neuronal Plasticity Neuroregeneration

Long-Lasting Inhibition of Tau Expression

Sabeluzole provides long-lasting protection against neurotoxin-induced tau expression. Priming cultured rat hippocampal neurons with a single, very low dose of 50 nM sabeluzole for 7 days resulted in a sustained inhibition of the tau protein level increase that is normally triggered by glutamate (50 µM) [1]. This effect demonstrates that sabeluzole can induce a long-lasting change in neuronal phenotype, reducing its vulnerability to excitotoxic insults, a feature not commonly reported for standard NMDA antagonists like memantine at similar concentrations [1].

Tauopathy Alzheimer's Disease Excitotoxicity

Clinical Stabilization of Cognitive Decline in Alzheimer's Disease

In a one-year, placebo-controlled clinical trial involving patients with probable Alzheimer's disease, treatment with sabeluzole (5 or 10 mg twice daily) was associated with greater stability on cognitive measures compared to placebo [1]. While not a head-to-head comparison with other drugs, this human data from a Phase II/III program provides a level of evidence for cognitive stabilization that is not available for many research compounds or less-studied benzothiazoles, adding a unique dimension to its scientific value [1].

Clinical Trial Alzheimer's Disease Cognitive Function

Optimal Research Applications for Sabeluzole Based on Quantitative Differentiation


Mechanistic Studies of Fast Axonal Transport and Neurite Outgrowth

Sabeluzole is the ideal compound for investigating the role of fast axonal transport in neuronal growth and plasticity. Its unique ability to increase transport velocity and jump length by 20-30% at 0.1–1 µM provides a specific pharmacological tool for dissecting this fundamental process [1].

Preclinical Modeling of Cytoskeletal Stabilization in Tauopathies

For research into tau-related neurodegeneration (e.g., Alzheimer's disease, frontotemporal dementia), sabeluzole serves as a valuable agent to model the effects of cytoskeletal stabilization and long-term tau suppression. Its activity in preventing glutamate-induced tau upregulation at 50 nM provides a defined experimental condition for studying these pathways [1].

Cardiovascular Safety Profiling of Benzothiazole Derivatives

Sabeluzole's comparatively weak inhibition of catecholamine secretion (34% vs. 75% for lubeluzole at 10 µM) makes it a critical reference compound for studies aimed at differentiating the cardiovascular side effect potential within the benzothiazole class [1].

Validation of Cognitive Assays in Rodent Models

Sabeluzole has demonstrated efficacy in reversing chlordiazepoxide-induced amnesia (at 5-25 mg/kg) and enhancing social recognition memory, providing a well-characterized, positive control for validating novel cognitive assays in rodent models of memory impairment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabeluzole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.